3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Description
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound with the following properties:
- Linear Formula : C18H21NO5
- CAS Number : 346704-37-8
- Molecular Weight : 331.372 g/mol
- MDL Number : MFCD01824017
Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide consists of a benzamide core with three methoxy groups (at positions 3, 4, and 5) and a quinoline ring system. The presence of the methylsulfonyl group adds complexity to its structure.
Chemical Reactions Analysis
As mentioned earlier, detailed chemical reactions involving this compound are scarce. However, it likely participates in various transformations typical of benzamides, such as amidation, reduction, and substitution reactions.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in various solvents would provide valuable insights.
- Melting Point : Experimental determination of the melting point is essential.
- Stability : Assessing its stability under different conditions (e.g., temperature, light, and pH) is crucial.
Safety And Hazards
As with any novel compound, safety assessments are vital. Researchers should consider potential toxicity, handling precautions, and environmental impact.
Future Directions
- Synthetic Routes : Explore alternative synthetic pathways to access this compound.
- Biological Studies : Investigate its biological activity, receptor interactions, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.
- Formulation : Develop suitable formulations for drug delivery or other applications.
Please note that the information provided is based on available data, and further research is essential to fully understand the compound’s properties and potential. 🧪🔬
properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUWRKNWXSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
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